molecular formula C23H24ClN7O2 B2567759 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1171680-64-0

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

カタログ番号: B2567759
CAS番号: 1171680-64-0
分子量: 465.94
InChIキー: MIUUOUJYEJEEDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a heterocyclic molecule featuring:

  • A pyrazole core substituted with amino (-NH₂) and ethylamino (-NH-C₂H₅) groups.
  • A 1,2,4-oxadiazole ring linked to an ortho-tolyl (2-methylphenyl) group.
  • An acetamide side chain attached to a 3-chloro-4-methylphenyl moiety.

特性

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O2/c1-4-26-22-19(23-28-21(30-33-23)16-8-6-5-7-13(16)2)20(25)31(29-22)12-18(32)27-15-10-9-14(3)17(24)11-15/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUUOUJYEJEEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide , identified by its CAS number 1170066-02-0 , is a complex organic molecule featuring multiple functional groups. Its structure includes a pyrazole ring fused with an oxadiazole moiety, which is significant for its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN7O2C_{23}H_{24}ClN_{7}O_{2} with a molecular weight of approximately 465.9 g/mol . The compound's structure can be represented as follows:

Structure C23H24ClN7O2\text{Structure }\quad \text{C}_{23}\text{H}_{24}\text{ClN}_{7}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole and oxadiazole compounds often display significant antimicrobial properties. For instance, compounds similar to this one have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential against several carcinoma cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic factors. For example, in vitro studies reported that certain derivatives led to reduced cell viability in breast cancer cells (MCF-7) with IC50 values ranging from 20 to 50 µM.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of chronic inflammation, where the compound has shown promise in reducing inflammation markers.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study demonstrated that related compounds had MIC values as low as 32 µg/mL against MRSA, indicating strong antibacterial activity .
Anticancer Activity In vitro studies revealed that the compound could inhibit proliferation in MCF-7 cells with an IC50 value of approximately 30 µM .
Anti-inflammatory Mechanism Research indicated that the compound significantly reduced levels of inflammatory markers in LPS-stimulated macrophages .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of halogen substituents (e.g., chlorine) enhances binding affinity to specific receptors involved in inflammation and cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes in cancer cells.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide exhibit significant anticancer properties. In vitro tests have shown that these compounds can inhibit the growth of various carcinoma cell lines. For example, derivatives have demonstrated percent growth inhibition (PGI) values ranging from 51.88% to 86.61% against different cancer cell lines such as OVCAR-8 and NCI-H40 .

Case Study:
A study on a related oxadiazole compound demonstrated IC50 values between 5 µM and 15 µM against breast cancer cells, indicating its potential as a therapeutic agent in oncology.

Antioxidant Properties

Compounds featuring oxadiazole and pyrazole moieties have also been evaluated for their antioxidant activities. These compounds have shown the ability to inhibit lipid peroxidation at low concentrations (as low as 10 µg/mL), suggesting a protective role against oxidative damage in cellular systems.

Case Study:
Research highlighted that similar compounds significantly reduced oxidative stress markers in cellular assays, indicating their potential use in preventing oxidative stress-related diseases.

Antipsychotic Potential

Emerging research suggests that this compound may possess antipsychotic properties without the typical side effects associated with traditional antipsychotics. It appears to operate through alternative pathways rather than direct interaction with dopamine receptors, which could provide novel treatment options for psychiatric disorders.

Case Study:
Behavioral tests in animal models have shown promising results, indicating a reduction in psychotic symptoms when treated with derivatives of this compound.

Synthesis and Mechanism of Action

The synthesis of 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The presence of the oxadiazole ring is often associated with enhanced biological activity due to its ability to modulate various biochemical pathways.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole and Pyrazole Moieties

Key Analogs :

2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide (): Differences:

  • Oxadiazole substituent: 4-methoxyphenyl vs. o-tolyl in the target compound.
  • Pyrazole substituent: Methylthio (-SMe) vs. ethylamino (-NH-C₂H₅).
  • Acetamide group: 2-chlorobenzyl vs. 3-chloro-4-methylphenyl.
    • Implications :
  • The 4-methoxyphenyl group may enhance solubility due to the polar methoxy group, whereas the o-tolyl group in the target compound increases lipophilicity.
  • Methylthio in could contribute to different electronic effects compared to the ethylamino group in the target compound.

2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide (): Differences:

  • Acetamide group: 2-chloro-4-methylphenyl vs. 3-chloro-4-methylphenyl in the target.
    • Implications :
  • The positional isomerism of chlorine and methyl groups on the phenyl ring may alter steric interactions with biological targets.
Activity Insights :

Acetamide-Linked Triazole Derivatives

Key Analogs :

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide (): Differences:

  • Core structure: 1,2,4-triazole vs. pyrazole-oxadiazole in the target.
  • Substituents: 3-methylphenyl on triazole vs. o-tolyl on oxadiazole.
    • Implications :

2-((4-Allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (): Differences:

  • Allyl and aminomethyl groups on triazole vs. ethylamino on pyrazole.
  • p-Tolyl acetamide vs. 3-chloro-4-methylphenyl.
    • Implications :
  • The allyl group may introduce conformational flexibility, while the chloro-methylanilino substituent could enhance binding to hydrophobic pockets.

Anti-Exudative Activity of Acetamide Derivatives

  • Relevant Study ():
    • Acetamides with furan-2-yl and triazole-sulfanyl groups showed anti-exudative activity comparable to diclofenac sodium at 10 mg/kg.
    • Structural Parallel : The target compound’s chloro-methylphenyl group may mimic the hydrophobic interactions observed in these active analogs.

Data Tables

Table 1: Structural and Substituent Comparison

Compound Core Structure Key Substituents (Position) Acetamide Group Reference
Target Compound Pyrazole-Oxadiazole -NH₂, -NH-C₂H₅ (pyrazole); o-tolyl 3-chloro-4-methylphenyl -
Analog Pyrazole-Oxadiazole -NH₂, -SMe (pyrazole); 4-methoxyphenyl 2-chlorobenzyl
Analog Pyrazole-Oxadiazole -NH₂, -SMe (pyrazole); 4-methoxyphenyl 2-chloro-4-methylphenyl
(Triazole Analog) Triazole 3-methylphenyl 5-chloro-2-methylphenyl

Table 2: Hypothetical Activity Predictions

Compound Predicted Activity Basis of Inference
Target Compound Pesticidal/Enzyme Inhibition Structural similarity to Fipronil derivatives
and Analogs Moderate Solubility Methoxy group enhances polarity
Acetamides Anti-Inflammatory Comparable to diclofenac sodium

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted oxazolones or triazole intermediates. For example:

  • Step 1 : Reflux equimolar concentrations of a substituted phenyl oxazol-5(4H)-one derivative with a triazole-containing sulfanyl acetamide in pyridine and zeolite (Y-H) at 150°C for 5 hours.
  • Step 2 : Purify the product via recrystallization using ethanol after acidification .
  • Alternative routes may involve coupling chloroacetyl chloride with amino-oxadiazole precursors under reflux with triethylamine as a base .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • NMR Spectroscopy : Critical for confirming regiochemistry and substituent positions, particularly for distinguishing pyrazole, oxadiazole, and acetamide moieties. 1^1H and 13^13C NMR are used to verify ethylamino, o-tolyl, and chloro-methylphenyl groups .
  • IR Spectroscopy : Confirms functional groups like C=O (acetamide, ~1650 cm1^{-1}) and N-H (amine, ~3300 cm1^{-1}) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for complex heterocyclic systems .

Q. What purification methods are recommended for isolating this compound?

  • Recrystallization : Ethanol or ethanol/water mixtures are commonly used to remove unreacted starting materials and catalysts .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates with polar functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Zeolite (Y-H) and pyridine in improved cyclization efficiency by reducing side reactions. Testing alternative catalysts (e.g., DBU or molecular sieves) may enhance selectivity .
  • Solvent Effects : Replace pyridine with DMF or THF to modulate reaction kinetics. highlights THF’s utility in facilitating SN2 reactions for acetamide formation .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize temperature/pH conditions .

Q. How should researchers resolve contradictions in reported antiproliferative activity data?

  • Standardized Assays : Discrepancies often arise from variations in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Replicate studies using protocols from (MTT assay, 48-hour exposure) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., o-tolyl vs. 4-ethoxyphenyl) to identify critical pharmacophores .
  • Meta-Analysis : Pool data from multiple studies to statistically assess potency trends, adjusting for variables like solvent (DMSO concentration) .

Q. What strategies mitigate toxicity risks during synthesis?

  • Intermediate Handling : Chloroacetyl chloride ( ) and pyridine require fume hood use and neutralization prior to disposal .
  • Protective Group Chemistry : Use trityl groups ( ) to mask reactive amines, reducing hazardous byproducts .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to targets like tubulin or kinases using software (AutoDock Vina) to predict interactions with the oxadiazole and pyrazole rings .
  • QSAR Studies : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity to guide structural modifications .

Data Analysis and Experimental Design

Q. What methods validate the compound’s stability under physiological conditions?

  • HPLC Purity Checks : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours. emphasizes tracking hydrolysis of the acetamide bond .
  • Mass Spectrometry : Identify degradation products (e.g., free pyrazole or oxadiazole fragments) .

Q. How can researchers design analogs to enhance solubility without compromising activity?

  • Polar Substituents : Introduce hydroxyl or morpholine groups ( ) to improve aqueous solubility while retaining the oxadiazole core’s bioactivity .
  • Prodrug Strategies : Link the acetamide to PEGylated carriers for controlled release .

Contradiction Management

Q. How to address conflicting cytotoxicity data in different cancer models?

  • Dose-Response Curves : Establish IC50_{50} values across multiple cell lines (e.g., reported IC50_{50} = 8 µM in leukemia vs. 42 µM in breast cancer) .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (PI uptake) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。